molecular formula C9H10N2O B11918764 Indoline-7-carboxamide

Indoline-7-carboxamide

Cat. No.: B11918764
M. Wt: 162.19 g/mol
InChI Key: DVQGVNABCBCXBX-UHFFFAOYSA-N
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Description

Indoline-7-carboxamide is a derivative of indole, a significant heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives, including this compound, have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-7-carboxamide typically involves the reaction of indoline with a carboxylic acid derivative. One common method is the reaction of indoline with an acyl chloride in the presence of a base, such as triethylamine, to form the carboxamide. Another approach involves the use of carboxylic acid anhydrides or esters under similar conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Indoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of indoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety can form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

  • Indole-2-carboxamide
  • Indole-3-carboxamide
  • Indoline-2-carboxamide

Comparison: Indoline-7-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and selectivity. Compared to indole-2-carboxamide and indole-3-carboxamide, this compound may exhibit different inhibitory properties and interactions with biological targets .

Properties

IUPAC Name

2,3-dihydro-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQGVNABCBCXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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